

Sensitive Quantification of Cyanophos in Food Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanophos

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Application Note

Abstract

This application note presents a highly sensitive and robust method for the quantification of **Cyanophos**, an organophosphate insecticide, in food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides the high sensitivity and selectivity required for trace-level detection of **Cyanophos**, ensuring compliance with regulatory limits in various food products. All quantitative data and experimental parameters are detailed to allow for straightforward implementation in analytical laboratories.

Introduction

Cyanophos is an organophosphate insecticide used to control a variety of pests on fruits and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **Cyanophos** in food commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring food safety. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note provides a detailed protocol for the sensitive quantification of **Cyanophos**, suitable for researchers, scientists, and professionals in the field of drug development and food safety.

Experimental

Sample Preparation: QuEChERS Protocol for Apple Matrix

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of **Cyanophos** from apple samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Homogenized apple sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL centrifuge tubes
- 2 mL dispersive SPE (dSPE) tubes

Procedure:

- Weigh 10 g of homogenized apple sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.

- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).^[1]
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Shake for 30 seconds.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters: A typical LC system equipped with a C18 reversed-phase column is suitable for the separation of **Cyanophos**.

Parameter	Value
Column	C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

Mass Spectrometry (MS) Parameters: The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction

Monitoring (MRM) mode.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5500 V
Source Temperature	500 °C
Gas 1 (Nebulizer Gas)	55 psi
Gas 2 (Turbo Gas)	55 psi
Curtain Gas	35 psi
Collision Gas (CAD)	Medium

MRM Transitions for **Cyanophos**: The precursor ion and product ions for **Cyanophos** are optimized for maximum sensitivity and specificity. The declustering potential (DP) and collision energy (CE) are critical parameters for achieving optimal fragmentation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP) (V)	Collision Energy (CE) (eV)	Use
Cyanophos	244.0	109.0	60	25	Quantifier
Cyanophos	244.0	148.0	60	15	Qualifier

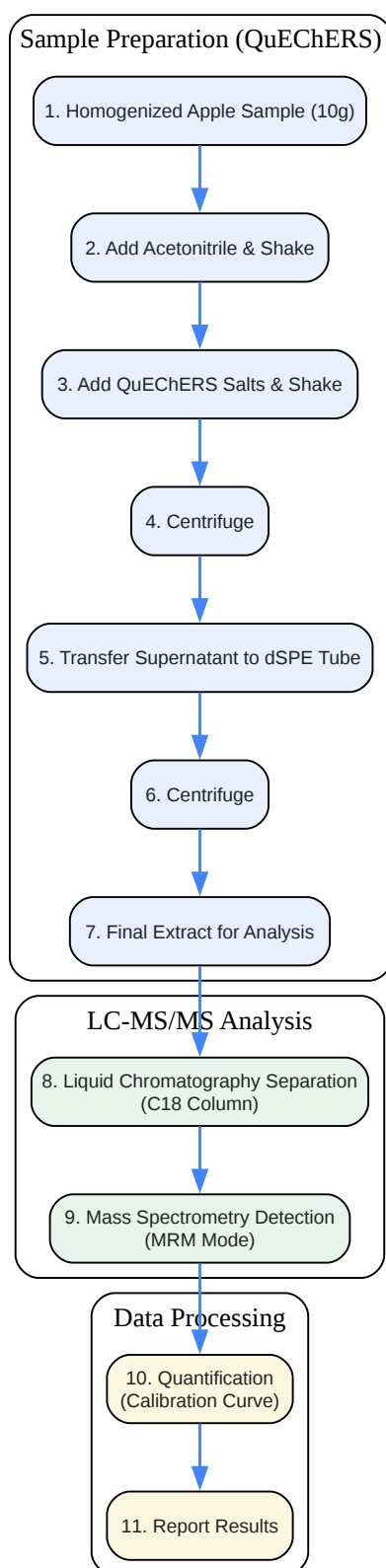
Results and Data Presentation

The developed LC-MS/MS method was validated for its performance in the quantification of **Cyanophos**. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD), are summarized in the table below.^[1]

Quantitative Data Summary for **Cyanophos**

Parameter	Result
Linear Range	1 - 200 ng/mL
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.5 ng/g
Limit of Quantification (LOQ)	5 ng/g[4]
Accuracy (Recovery %)	85 - 110%
Precision (RSD %)	< 15%

Diagrams



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Caption: Experimental workflow for **Cyanophos** quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **Cyanophos** in food matrices. The use of the QuEChERS protocol for sample preparation ensures high recovery and efficiency, while the optimized MRM parameters in the LC-MS/MS analysis offer excellent selectivity and low detection limits. This method is well-suited for routine monitoring of **Cyanophos** residues in food safety and quality control laboratories.

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